Cas no 99-05-8 (3-Aminobenzoic acid)

3-Aminobenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-Aminobenzoic acid
- 1-AMINO-3-CARBOXYBENZENE
- 3-CARBOXYANILINE
- AMINOBENZOIC-3 ACID
- H-3-ABZ-OH
- H-M-ABZ-OH
- M-AMINOBENZOIC ACID
- RARECHEM AL BO 0235
- 3-Aminobenzoesαure
- 3-aminobenzoic
- 3-amino-benzoicaci
- Aniline-3-carboxylic acid
- Benzaminicacid
- Benzoic acid, m-amino-
- Benzoicacid,3-amino-
- Maba
- m-amino-benzoicaci
- m-Carboxyaniline
- Meta-aminobenzoic acid
- Benzoic acid, 3-amino-
- m-Aminobenzoesaeure
- 3-Aminobenzoesaeure
- 3-Amino-Benzoic Acid
- MLS000069458
- G2X3B3O37U
- XFDUHJPVQKIXHO-UHFFFAOYSA-N
- SMR000059135
- 3-AminobenzoicAcid
- M-Amonibe
- NSC 15012
- Z57127542
- 3-Aminobenzoic acid, Vetec(TM) reagent grade, 98%
- F2191-0235
- Q223045
- AMINOBENZOIC ACID, M-
- aminobenzenecarboxylic acid
- Imidogen, (3-carboxyphenyl)-
- 4-14-00-01092 (Beilstein Handbook Reference)
- DTXSID3059183
- EINECS 202-724-4
- FT-0615027
- InChI=1/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10
- 3-anilinecarboxylic acid
- CHEMBL307782
- 3-Aminobenzoic Acid; Mesalazine Imp. D (EP); Mesalazine Impurity D
- m-aninobenzoic acid
- AM20050192
- MESALAZINE IMPURITY D [EP IMPURITY]
- EN300-18376
- WLN: ZR CVQ
- M-AMINOBENZOIC ACID [MI]
- NS00014560
- m-amino benzoic acid
- NSC-15012
- HMS2236H06
- DB02054
- 143450-90-2
- M-Amonibenzoic acid
- BDBM50226518
- SY001800
- M-Amonibenzoate
- D70484
- Oprea1_172994
- GBC
- MLS001076476
- NSC15012
- NCGC00018151-02
- HMS3369J18
- AI3-04707
- CS-W019987
- Q-200359
- NCGC00018151-03
- CHEBI:42682
- Opera_ID_150
- 3-Aminobenzoic acid, Pharmaceutical Secondary Standard; Certified Reference Material
- MFCD00007795
- STR00672
- 3-amino benzoic acid
- A0268
- 3-Aminobenzoic acid, 98%
- UNII-G2X3B3O37U
- NCGC00018151-01
- Aniline-3-carboxylate
- AKOS000119015
- BRN 0471603
- SCHEMBL27648
- 99-05-8
- 3-Aminobenzoic acid, 99%
- Benzoic acid, 3amino
- mCarboxyaniline
- DB-022255
- Benzoic acid, mamino
- mAminobenzoic acid
- MESALAZINE IMPURITY D (EP IMPURITY)
- 3aminobenzoic acid
- STK301688
- BBL037339
- DTXCID8049092
- 3Carboxyaniline
- Aniline3carboxylic acid
-
- MDL: MFCD00007795
- インチ: 1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)
- InChIKey: XFDUHJPVQKIXHO-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1C([H])=C([H])C([H])=C(C=1[H])N([H])[H])=O
- BRN: 0471603
計算された属性
- せいみつぶんしりょう: 137.04800
- どういたいしつりょう: 137.047678
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 色と性状: 白や淡黄色の針状結晶で、味は甘い。
- 密度みつど: 1.510(lit.)
- ゆうかいてん: 178-180 °C (lit.)
- ふってん: 251.96°C (rough estimate)
- フラッシュポイント: 華氏温度:302°f
摂氏度:150°c - 屈折率: 1.5323 (estimate)
- ようかいど: 5.9 g/L (15°C)
- すいようせい: 5.9 g/L (15 ºC)
- PSA: 63.32000
- LogP: 1.54820
- 酸性度係数(pKa): 4.78(at 25℃)
- かんど: 光に敏感
- ようかいせい: 冷水、冷アルコール、冷クロロホルムに微溶解し、アセトンに溶けやすく、沸騰水、熱エタノール、熱クロロホルム、エーテルに溶け、ベンゼン、ガソリンに溶けない。
- マーカー: 421
3-Aminobenzoic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26-S37/39
- RTECS番号:DG1225000
-
危険物標識:
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
- TSCA:Yes
- リスク用語:R36/37/38
3-Aminobenzoic acid 税関データ
- 税関コード:29224995
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
3-Aminobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18376-0.5g |
3-aminobenzoic acid |
99-05-8 | 95% | 0.5g |
$19.0 | 2023-09-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19540-500g |
3-Aminobenzoic acid, 98% |
99-05-8 | 98% | 500g |
¥1679.00 | 2023-02-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017997-500g |
3-Aminobenzoic acid |
99-05-8 | 98% | 500g |
¥460 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A85860-100g |
Aminobenzenecarboxylic acid |
99-05-8 | 98% | 100g |
¥58.0 | 2021-09-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047755-100g |
3-Aminobenzoic acid |
99-05-8 | 98% | 100g |
¥79.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047755-1kg |
3-Aminobenzoic acid |
99-05-8 | 98% | 1kg |
¥789.00 | 2024-04-23 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800356-2.5kg |
3-Aminobenzoic acid |
99-05-8 | 98% | 2.5kg |
2,750.00 | 2021-05-17 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684589443- 25g |
3-Aminobenzoic acid |
99-05-8 | 98% | 25g |
¥ 52.9 | 2021-05-18 | |
Apollo Scientific | OR1944-500g |
3-Aminobenzoic acid |
99-05-8 | 99% | 500g |
£45.00 | 2025-02-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0268-500G |
3-Aminobenzoic Acid |
99-05-8 | >99.0%(T) | 500g |
¥2600.00 | 2024-04-15 |
3-Aminobenzoic acid サプライヤー
3-Aminobenzoic acid 関連文献
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Jekaterina Hermane,Simone Eichner,Lena Mancuso,Benjamin Schr?der,Florenz Sasse,Carsten Zeilinger,Andreas Kirschning Org. Biomol. Chem. 2019 17 5269
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Colin C. Seaton CrystEngComm 2011 13 6583
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Eranthie Weerapana,Barbara Imperiali Org. Biomol. Chem. 2003 1 93
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Anuradha Shukla,Eram Khan,Karnica Srivastava,Kirti Sinha,Poonam Tandon,Venu R. Vangala CrystEngComm 2017 19 3921
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Ehsan Nazarzadeh Zare,Moslem Mansour Lakouraj,Atefeh Ramezani New J. Chem. 2016 40 2521
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6. Studies of precursor-directed biosynthesis with Streptomyces sp. Part 1. Isolation of manumycin analogues by feeding of aminobenzoic acids as C7N starter unitsRalf Thiericke,Axel Zeeck J. Chem. Soc. Perkin Trans. 1 1988 2123
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Madhavi Oruganti,Pavan Khade,Uttam Kumar Das,Darshak R. Trivedi RSC Adv. 2016 6 15868
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Bahiru P. Benke,Nandita Madhavan Chem. Commun. 2013 49 7340
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Gui-Ge Hou,Jian-Ping Ma,Le Wang,Ping Wang,Yu-Bin Dong,Ru-Qi Huang CrystEngComm 2010 12 4287
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Gui-Ge Hou,Jian-Ping Ma,Le Wang,Ping Wang,Yu-Bin Dong,Ru-Qi Huang CrystEngComm 2010 12 4287
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Aminobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
3-Aminobenzoic acidに関する追加情報
Introduction to 3-Aminobenzoic Acid (CAS No. 99-05-8)
3-Aminobenzoic acid, with the chemical formula C₇H₇NO₂ and CAS number 99-05-8, is a versatile organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, also known as gamma-aminobenzoic acid (GABA), is a derivative of benzoic acid and is characterized by the presence of both an amino group and a carboxylic acid group. Its unique structural properties make it a valuable intermediate in the synthesis of various biologically active molecules.
The 3-aminobenzoic acid market has seen steady growth due to its extensive applications. One of the most prominent uses of this compound is in the pharmaceutical industry, where it serves as a precursor for several drugs and drug candidates. Its role in medicinal chemistry has been particularly noteworthy in the development of antimicrobial agents, anti-inflammatory drugs, and even potential treatments for neurological disorders.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for 3-aminobenzoic acid. These innovations have not only improved the cost-effectiveness of the compound but also opened up new avenues for its use in drug discovery. For instance, researchers have been exploring its potential as a building block for designing novel heterocyclic compounds, which are known to exhibit a wide range of biological activities.
In addition to pharmaceutical applications, 3-aminobenzoic acid finds utility in agrochemical formulations. It is used as an intermediate in the synthesis of herbicides and fungicides, contributing to the development of more effective crop protection agents. The compound's ability to interact with biological targets at the molecular level makes it particularly valuable in this context.
Another emerging area where 3-aminobenzoic acid is making strides is in material science. Researchers have been investigating its use in the development of advanced polymers and coatings. The presence of both polar functional groups—the amino and carboxylic acid groups—allows for strong interactions with other molecules, making it an excellent candidate for creating materials with tailored properties.
The chemical properties of 3-aminobenzoic acid make it a fascinating subject for academic research. Its reactivity as an aromatic amine and carboxylic acid derivative allows for diverse chemical transformations. For example, it can undergo condensation reactions to form amides or esters, which are crucial intermediates in organic synthesis. Additionally, its ability to participate in hydrogen bonding makes it useful in designing supramolecular structures.
One particularly interesting application of 3-aminobenzoic acid is in the field of medicinal chemistry. Researchers have been exploring its potential as a scaffold for developing drugs that target specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders. The compound's structural flexibility allows chemists to modify its core structure while retaining its biological activity, leading to the discovery of novel therapeutic agents.
In recent years, there has been growing interest in using 3-aminobenzoic acid as a component in drug delivery systems. Its ability to form stable complexes with other molecules makes it an ideal candidate for encapsulating therapeutic agents and enhancing their bioavailability. This approach has shown promise in improving the efficacy of treatments for various conditions.
The environmental impact of producing and using 3-aminobenzoic acid is also a topic of considerable interest. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with broader trends in sustainable chemistry, where the goal is to create products that are environmentally friendly without compromising on performance.
Looking ahead, the future prospects for 3-aminobenzoic acid appear bright. As research continues to uncover new applications and refine synthetic methodologies, this compound is likely to play an even greater role in various industries. Whether it's through the development of life-saving drugs or innovative materials, 3-aminobenzoic acid continues to be a cornerstone of modern chemistry.
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